molecular formula C17H23FN2O2 B6705156 N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide

N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide

Cat. No.: B6705156
M. Wt: 306.37 g/mol
InChI Key: RIKNUVYGKIAGIQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide is a synthetic organic compound. It is characterized by the presence of a cyclopropylmethyl group, a fluorinated hydroxyphenyl group, and a cyclopentane carboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-14-5-6-15(21)13(9-14)11-20-17(7-1-2-8-17)16(22)19-10-12-3-4-12/h5-6,9,12,20-21H,1-4,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKNUVYGKIAGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)NCC3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Introduction of the fluorinated hydroxyphenyl group: This step may involve the fluorination of a hydroxyphenyl precursor using reagents like N-fluorobenzenesulfonimide (NFSI).

    Coupling reactions: The final step involves coupling the cyclopropylmethyl and fluorinated hydroxyphenyl intermediates with cyclopentane-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The fluorine atom in the hydroxyphenyl group can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-1-[(5-chloro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide
  • N-(cyclopropylmethyl)-1-[(5-methyl-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide

Uniqueness

The presence of the fluorine atom in N-(cyclopropylmethyl)-1-[(5-fluoro-2-hydroxyphenyl)methylamino]cyclopentane-1-carboxamide can significantly alter its chemical and biological properties compared to its chloro or methyl analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

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